molecular formula C13H14N2O2S B14847105 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester CAS No. 886369-70-6

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B14847105
CAS No.: 886369-70-6
M. Wt: 262.33 g/mol
InChI Key: QZAOIPJOMJOPMB-UHFFFAOYSA-N
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Description

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that features a thiazole ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Aminomethyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the thiazole ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or reduced thiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and aminomethyl group are key functional groups that contribute to its biological activity by forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

    2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid: This compound lacks the ethyl ester group but shares the core structure.

    2-(4-Nitrophenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has a nitro group instead of an aminomethyl group.

    2-(4-Methylphenyl)-thiazole-5-carboxylic acid ethyl ester: This compound has a methyl group instead of an aminomethyl group.

Uniqueness: 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of both the aminomethyl group and the ethyl ester functional group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research applications.

Properties

CAS No.

886369-70-6

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-[4-(aminomethyl)phenyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-2-17-13(16)11-8-15-12(18-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7,14H2,1H3

InChI Key

QZAOIPJOMJOPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)CN

Origin of Product

United States

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